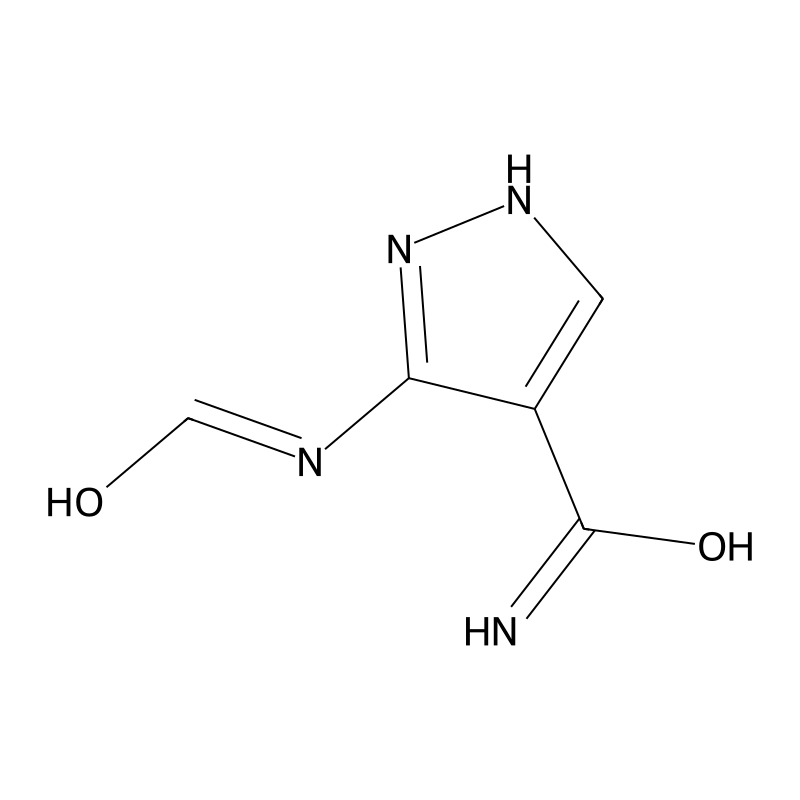

3-(Formylamino)-1H-pyrazole-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

3-(Formylamino)-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C6H7N3O2 and a molecular weight of approximately 154.13 g/mol. It is characterized by a white solid form and has a melting point of about 76.5 °C. The compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, along with a formylamino group and a carboxamide functional group, contributing to its unique chemical properties and potential biological activities .

Identity and Availability

5-Formylamino-1H-pyrazole-4-carboxamide (5-FAP) is a heterocyclic molecule with the chemical formula C5H6N4O2. It is also known by several synonyms, including 3-(Formylamino)-1H-pyrazole-4-carboxamide and Allopurinol Impurity B []. 5-FAP can be obtained from commercial suppliers like LGC Standards [].

Significance as an Allopurinol Impurity

The primary research interest in 5-FAP stems from its presence as an impurity in the gout medication allopurinol []. Allopurinol is a widely used drug that helps manage gout by inhibiting xanthine oxidase, an enzyme involved in uric acid production. The presence of impurities in medications can potentially affect their safety and efficacy. Therefore, research efforts are directed towards understanding the formation and minimizing the levels of 5-FAP during allopurinol synthesis [].

- Condensation Reactions: The formyl group can react with amines to form imines or can undergo further reactions to yield substituted pyrazoles.

- Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Reduction: The compound can also undergo reduction reactions, converting the formyl group into an alcohol or amine.

These reactions highlight the versatility of 3-(Formylamino)-1H-pyrazole-4-carboxamide in synthetic organic chemistry.

Research indicates that 3-(Formylamino)-1H-pyrazole-4-carboxamide exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain enzymes related to inflammatory processes. Additionally, its structural similarity to other bioactive compounds suggests potential applications in drug development, particularly in the treatment of conditions like gout and other inflammatory diseases .

The synthesis of 3-(Formylamino)-1H-pyrazole-4-carboxamide typically involves several steps:

- Formation of Pyrazole Ring: The initial step often includes the reaction of hydrazine with appropriate carbonyl compounds to form the pyrazole structure.

- Introduction of Formyl Group: This can be achieved through formylation reactions, where formic acid or other aldehydes are used.

- Carboxamide Formation: The final step involves converting a carboxylic acid precursor into the carboxamide using ammonium hydroxide or other amines.

These methods can vary based on the desired purity and yield of the final product .

3-(Formylamino)-1H-pyrazole-4-carboxamide has several applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound for new anti-inflammatory drugs.

- Research: It serves as a biochemical tool for proteomics studies, aiding in the understanding of protein interactions and functions .

- Chemical Synthesis: Its unique functional groups make it useful in organic synthesis for developing more complex molecules.

Studies on interaction profiles of 3-(Formylamino)-1H-pyrazole-4-carboxamide have revealed its potential interactions with various biological targets. These include enzyme inhibition studies where it may act as a competitive inhibitor against certain enzymes involved in inflammatory pathways. Furthermore, molecular docking studies suggest that it binds effectively to target proteins, indicating its potential as a scaffold for drug design .

Several compounds share structural similarities with 3-(Formylamino)-1H-pyrazole-4-carboxamide. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(Formylamino)-1H-pyrazole-4-carboxamide | C5H6N4O2 | Similar structure but different substitution pattern |

| Allopurinol | C5H4N4O3 | Known for its use in treating gout; shares pyrazole core |

| 3-Amino-1H-pyrazole-4-carboxamide | C5H6N4O2 | Exhibits different biological activity patterns |

The uniqueness of 3-(Formylamino)-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups that enhance its reactivity and biological profile compared to these similar compounds. Its distinctive ability to inhibit certain enzymes while maintaining stability under physiological conditions makes it a valuable candidate for further research and development .

Knorr Synthesis and Modifications

The Knorr pyrazole synthesis remains the most fundamental approach for constructing pyrazole rings and serves as the foundation for synthesizing 3-(Formylamino)-1H-pyrazole-4-carboxamide. This method involves the acid-catalyzed condensation of hydrazine derivatives with 1,3-dicarbonyl compounds [1] [2] [3].

Mechanism and Scope

The Knorr synthesis proceeds through a well-established mechanism beginning with acid-catalyzed imine formation between the hydrazine and one carbonyl carbon of the dicarbonyl compound. The second nitrogen of the hydrazine subsequently attacks the remaining carbonyl group, forming a diimine intermediate that undergoes dehydration to yield the pyrazole product [1] [4] [5].

For 3-(Formylamino)-1H-pyrazole-4-carboxamide synthesis, the classical Knorr approach requires careful selection of starting materials. The reaction typically employs ethyl acetoacetate as the 1,3-dicarbonyl component and formylhydrazine derivatives as the nucleophilic partner. The acid catalyst, commonly hydrochloric acid or sulfuric acid, facilitates both imine formation and the subsequent cyclization [2] [3].

Reaction Conditions and Optimization

Standard Knorr conditions involve heating the reactants in ethanol or acetic acid at temperatures ranging from 70°C to 120°C for periods of 2-8 hours [6] [7]. However, these conditions often result in regioisomeric mixtures, necessitating careful optimization of reaction parameters to achieve selectivity for the desired 3-substituted product [1] [8].

Recent modifications to the classical Knorr synthesis have focused on improving regioselectivity through the use of specific catalysts and reaction conditions. The application of Utopia Point Bayesian Optimization has revealed that basic reaction conditions, contrary to traditional acidic protocols, can provide enhanced selectivity for specific pyrazole isomers [8]. This finding represents a paradigm shift in pyrazole synthesis methodology.

Limitations and Challenges

The primary limitation of the Knorr synthesis lies in its propensity to form regioisomeric mixtures when unsymmetrical starting materials are employed [9] [8]. Additionally, the harsh reaction conditions may not be compatible with sensitive functional groups present in the formylamino substituent, requiring protection-deprotection strategies that increase synthetic complexity [10].

Cyclocondensation Reactions

Cyclocondensation reactions represent a versatile alternative to the classical Knorr synthesis, offering enhanced control over regioselectivity and functional group tolerance. These reactions typically involve the condensation of enaminones, α,β-unsaturated ketones, or other activated alkenes with hydrazine derivatives [11] [12] [13].

Enaminone-Based Cyclocondensation

The cyclocondensation of enaminones with hydrazines provides an efficient route to substituted pyrazoles with predictable regioselectivity [14]. For 3-(Formylamino)-1H-pyrazole-4-carboxamide synthesis, this approach involves the preparation of appropriately substituted enaminones bearing formylamino and carboxamide functionalities.

The mechanism proceeds through initial nucleophilic attack of hydrazine on the β-carbon of the enaminone, followed by cyclization and elimination of dimethylamine [14]. This process typically occurs under mild conditions (60-100°C) in polar solvents such as ethanol or dimethylformamide.

Cross-Conjugated Enynone Approach

Recent developments in pyrazole synthesis have demonstrated the utility of cross-conjugated enynones as substrates for cyclocondensation reactions [11]. This methodology allows for the synthesis of dihetaryl-substituted pyrazoles with excellent regioselectivity and good yields (74-90%) [11].

The reaction pathway is controlled by electronic effects, with electron-rich five-membered heteroaromatic substituents favoring pyrazole formation over pyrazoline products. This selectivity can be exploited in the synthesis of 3-(Formylamino)-1H-pyrazole-4-carboxamide by incorporating appropriate heteroaromatic units into the starting materials [11].

Acetylenic Ketone Cyclocondensation

The cyclocondensation of acetylenic ketones with hydrazine derivatives has been employed for over a century in pyrazole synthesis [12]. This approach typically yields regioisomeric mixtures, but careful selection of substituents and reaction conditions can favor the formation of specific isomers.

For 3-(Formylamino)-1H-pyrazole-4-carboxamide synthesis, this method requires the preparation of acetylenic ketones bearing appropriate substituents. The reaction is typically conducted in ethanol under reflux conditions, yielding pyrazoles in moderate to good yields (60-85%) [12].

Specific Synthetic Routes to 3-(Formylamino)-1H-pyrazole-4-carboxamide

Direct Synthesis from Acetoacetate Precursors

One of the most direct approaches to 3-(Formylamino)-1H-pyrazole-4-carboxamide involves the condensation of ethyl acetoacetate with formylhydrazine derivatives. This method leverages the inherent reactivity of the 1,3-dicarbonyl system while introducing the formylamino group directly through the hydrazine component [15] [16].

The synthetic sequence typically begins with the preparation of ethyl 2-ethoxymethylene acetoacetate through the reaction of ethyl acetoacetate with triethyl orthoformate in acetic anhydride [16]. This intermediate undergoes cyclocondensation with formylhydrazine to yield ethyl 3-(formylamino)-1H-pyrazole-4-carboxylate, which is subsequently converted to the target carboxamide through hydrolysis and amidation reactions [16].

Multi-Step Synthesis via Pyrazole Acid Intermediates

A well-established synthetic route involves the preparation of 1H-pyrazole-4-carboxylic acid intermediates, which are subsequently functionalized to introduce the formylamino group at the 3-position [16]. This approach offers greater flexibility in functional group manipulation and allows for the preparation of diverse analogs.

The synthesis begins with the formation of ethyl 1H-pyrazole-4-carboxylate through standard cyclocondensation protocols [16]. Methylation using dimethyl sulfate, followed by saponification with sodium hydroxide and acidification, yields the corresponding pyrazole-4-carboxylic acid [16]. Conversion to the acid chloride using thionyl chloride enables subsequent amidation reactions to install the carboxamide functionality [16].

The formylamino group is typically introduced through nitrosation reactions followed by formylation, or through direct condensation with formamide derivatives under appropriate conditions [17].

Biomimetic Synthesis Approaches

Recent developments in pyrazole synthesis have explored biomimetic approaches that mimic enzymatic transformations. These methods often employ mild reaction conditions and demonstrate excellent functional group tolerance, making them particularly suitable for the synthesis of sensitive molecules like 3-(Formylamino)-1H-pyrazole-4-carboxamide.

One such approach involves the use of engineered enzymes for selective N-alkylation and functionalization of pyrazole intermediates [8]. While still in early development, these methods show promise for achieving high regioselectivity and avoiding the formation of unwanted isomers.

Optimization Strategies

Temperature and Time Optimization

The optimization of reaction temperature and time represents critical factors in achieving high yields and selectivity in pyrazole synthesis. For 3-(Formylamino)-1H-pyrazole-4-carboxamide, optimal conditions typically involve temperatures in the range of 100-120°C with reaction times of 30 minutes to 2 hours [8] [18].

Higher temperatures generally increase reaction rates but may lead to thermal degradation of sensitive functional groups, particularly the formylamino substituent [8]. Conversely, lower temperatures may result in incomplete conversion and extended reaction times. The optimal balance is typically achieved through systematic screening of temperature-time combinations using design of experiments approaches [8].

Catalyst Selection and Loading

The choice of catalyst significantly impacts both the efficiency and selectivity of pyrazole synthesis reactions. Traditional acid catalysts such as hydrochloric acid and sulfuric acid remain widely used, but their harsh nature may not be compatible with the formylamino functionality [8] [18].

Alternative catalyst systems include Lewis acids, organic acids, and basic catalysts. Recent studies have demonstrated that basic conditions can provide superior selectivity in certain pyrazole-forming reactions, challenging the traditional preference for acidic catalysts [8]. The optimal catalyst loading typically ranges from 1-5 mol%, balancing efficiency with economic considerations [18].

Solvent System Optimization

Solvent selection plays a crucial role in determining reaction outcome, affecting both solubility and reaction kinetics. For 3-(Formylamino)-1H-pyrazole-4-carboxamide synthesis, polar protic solvents such as ethanol and ethanol-water mixtures generally provide optimal results [8] [18].

The solvent system influences the equilibrium between different intermediates and can dramatically affect regioselectivity [8]. Systematic evaluation of solvent polarity, hydrogen bonding capability, and coordinating ability is essential for optimization.

pH Control and Buffer Systems

pH control has emerged as a critical parameter in pyrazole synthesis, particularly for compounds containing pH-sensitive functional groups like the formylamino substituent. Neutral to slightly acidic conditions (pH 6.0-7.5) typically provide the best balance between reaction efficiency and product stability [8].

Buffer systems can be employed to maintain optimal pH throughout the reaction, preventing the formation of side products and improving overall selectivity. Common buffer systems include phosphate buffers and organic acid-base combinations [8].

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized pyrazole chemistry by dramatically reducing reaction times while maintaining or improving yields. For 3-(Formylamino)-1H-pyrazole-4-carboxamide synthesis, microwave conditions typically involve 5-20 minutes of irradiation at 100-150°C, compared to several hours required for conventional heating [19] [20] [21].

The rapid heating provided by microwave irradiation minimizes thermal degradation of sensitive functional groups and reduces the formation of side products [20]. This technique is particularly beneficial for the synthesis of formylamino-substituted pyrazoles, where prolonged exposure to high temperatures can lead to decomposition.

Several studies have demonstrated the successful application of microwave-assisted synthesis to pyrazole carboxamide derivatives, achieving yields of 82-94% in significantly reduced reaction times [19] [20]. The method is easily scalable and compatible with various solvent systems, including environmentally benign alternatives.

Solvent-Free Conditions

Solvent-free synthesis represents one of the most environmentally attractive approaches to pyrazole synthesis, eliminating the need for organic solvents and simplifying product isolation [20] [22] [23]. For 3-(Formylamino)-1H-pyrazole-4-carboxamide, solvent-free conditions can be achieved through mechanochemical activation or thermal methods.

Mechanochemical synthesis using ball milling or grinding techniques has proven particularly effective for pyrazole formation [14] [22]. These methods involve grinding reactants together with catalytic amounts of acid or base, often achieving complete conversion in 5-15 minutes [14]. The absence of solvents eliminates waste generation and reduces environmental impact.

Thermal solvent-free methods involve heating neat reactants or using minimal amounts of low-volatility solvents such as ionic liquids [20] [23]. These approaches typically yield products in 85-95% yield while dramatically reducing environmental impact [20].

Water-Based Synthesis

Water-mediated synthesis offers an environmentally benign alternative to traditional organic solvents while often providing enhanced reaction rates and selectivity [24] [25]. The "on water" effect, where reactions at water-organic interfaces proceed faster than in conventional solvents, has been exploited for pyrazole synthesis [24].

For 3-(Formylamino)-1H-pyrazole-4-carboxamide synthesis, water-based conditions typically involve the use of semicarbazide hydrochloride as an alternative to toxic hydrazine reagents [24]. This modification not only improves safety but also enhances the environmental profile of the synthesis.

The method demonstrates excellent functional group tolerance and can accommodate a wide range of substituents without compromising yield or selectivity [24]. Product isolation is simplified through crystallization or extraction procedures that avoid the use of chromatography.

Ionic Liquid Media

Ionic liquids have emerged as designer solvents that combine the advantages of liquid media with unique physicochemical properties [19] [22] [23]. For pyrazole synthesis, ionic liquids offer tunable polarity, negligible vapor pressure, and recyclability.

Imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate have proven particularly effective for pyrazole synthesis, providing yields of 74-93% under mild conditions [19]. The ionic liquid can be recovered and reused multiple times without significant loss of activity.

Quinoline-based ionic liquids represent a newer class of solvents that offer reduced toxicity compared to imidazolium analogs while maintaining excellent catalytic properties [23]. These solvents have been successfully applied to the synthesis of various heterocycles, including pyrazole derivatives.

Ultrasound-Assisted Methods

Ultrasound-assisted synthesis utilizes acoustic cavitation to accelerate chemical reactions while operating under mild conditions [26]. The technique has been successfully applied to pyrazole synthesis, achieving good yields (70-88%) in shortened reaction times (10-40 minutes) [26].

The cavitation effects generated by ultrasound create localized high-temperature and high-pressure zones that accelerate reaction kinetics without bulk heating [26]. This selective activation is particularly beneficial for temperature-sensitive compounds like 3-(Formylamino)-1H-pyrazole-4-carboxamide.

Ultrasound-assisted synthesis can be combined with other green chemistry approaches, such as aqueous media or solid catalysts, to create synergistic effects that further enhance sustainability [26].

Industrial Scale Synthesis Considerations

Raw Material Availability and Cost

The industrial synthesis of 3-(Formylamino)-1H-pyrazole-4-carboxamide requires careful consideration of raw material availability, cost, and supply chain reliability [27] [28]. The key starting materials, including ethyl acetoacetate, hydrazine derivatives, and formylating agents, must be available in large quantities at competitive prices.

Supply chain diversification through multiple suppliers helps ensure continuous production while providing leverage for cost negotiations [27]. Quality agreements and specifications must be established to maintain consistent product quality across different raw material sources.

Cost analysis should consider not only the purchase price of raw materials but also transportation, storage, and handling costs. Volatile pricing of petroleum-derived starting materials can significantly impact production economics [28].

Scale-Up Engineering Challenges

The transition from laboratory-scale synthesis to industrial production presents significant engineering challenges related to heat and mass transfer, mixing efficiency, and equipment design [29] [27] [28]. Pyrazole synthesis reactions are often exothermic, requiring careful temperature control to prevent runaway reactions.

Heat transfer calculations must account for the heat of reaction, heat loss to surroundings, and the heat capacity of the reaction mixture [27]. Cooling systems must be designed with sufficient capacity to handle worst-case scenarios, including loss of cooling incidents.

Mixing efficiency becomes critical at large scales, where poor mixing can lead to incomplete conversion, formation of side products, and hot spots [29]. Computational fluid dynamics modeling can help optimize reactor design and mixing parameters.

Waste Management and Environmental Compliance

Industrial synthesis generates significant amounts of waste that must be managed in accordance with environmental regulations [27] [28]. Solvent recovery systems can reduce both environmental impact and operating costs by recycling organic solvents for reuse.

Distillation and crystallization are commonly employed for solvent recovery, achieving recovery rates of 90-95% [29]. The recovered solvents must meet quality specifications for reuse, potentially requiring purification steps.

Aqueous waste streams may require treatment to remove residual organics and adjust pH before discharge. Advanced treatment technologies such as membrane separation or biological treatment may be necessary for compliance with strict discharge limits [28].

Quality Control and Analytical Methods

Industrial production requires robust analytical methods for raw material testing, in-process monitoring, and final product analysis [27]. High-performance liquid chromatography is typically employed for purity determination and impurity profiling of 3-(Formylamino)-1H-pyrazole-4-carboxamide.

Process analytical technology enables real-time monitoring of reaction progress and product quality, allowing for rapid response to process deviations [27]. Near-infrared spectroscopy and other spectroscopic techniques can provide continuous monitoring capabilities.

Statistical process control methods should be implemented to identify trends and prevent quality issues before they impact product quality [28]. Control charts and capability studies help maintain consistent production quality.

Economic Optimization and Cost Control

Industrial synthesis optimization focuses on minimizing production costs while maintaining product quality and safety standards [27] [28]. Process intensification through the use of continuous reactors, integrated reaction-separation systems, and automated control can significantly reduce costs.

Energy efficiency measures, such as heat integration and waste heat recovery, can reduce utility costs [27]. The use of renewable energy sources should be evaluated for long-term sustainability and cost stability.

Automation and digitalization can reduce labor costs while improving process consistency and safety [28]. Advanced process control systems can optimize operating conditions in real-time to maximize yield and minimize waste.